(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Catalog No.
S818549
CAS No.
87178-63-0
M.F
C11H21ClN2O3
M. Wt
264.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2...

CAS Number

87178-63-0

Product Name

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride

IUPAC Name

1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

InChI

InChI=1S/C11H20N2O3.ClH/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H

InChI Key

GZEPUBCBTCSTKP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl
  • Chemical Databases:

    • The compound can be found in various chemical databases like ChEBI [] and has a CAS registry number, but no information on its use in research is provided.
  • Commercial Availability:

    • (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid HCl is commercially available from a few chemical suppliers [, ]. This suggests potential research applications, but the specific purposes are not disclosed by the vendors.

Further Exploration:

Given the limited data on (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid HCl, here are some suggestions for further exploration:

  • Scientific Literature Search: Conduct a search in scientific databases like PubMed or Google Scholar using the full chemical name or synonyms to see if there are any research articles mentioning this compound.
  • Patent Search: Investigate patent databases to identify potential applications where this compound might be used.

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a derivative of pyrrolidine and an amino acid analog, belongs to a class of compounds that exhibit significant biological activity. This compound features a pyrrolidine ring substituted with an amino acid moiety, which is essential for its interaction with biological systems. The presence of both carboxylic acid and amino groups suggests potential roles in protein synthesis and enzymatic reactions.

Include:

  • Peptide Bond Formation: The carboxylic acid group can react with the amino group of another amino acid to form peptide bonds, essential for protein synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming an amine derivative.
  • Enzymatic Reactions: Enzymes may facilitate transformations involving this compound, utilizing it as a substrate or cofactor in metabolic pathways.

Research indicates that compounds similar to (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride exhibit diverse biological activities. These include:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Neuroprotective Effects: Certain analogs have been studied for their potential in protecting neuronal cells from damage.
  • Anti-inflammatory Activity: Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids and pyrrolidine derivatives.
  • Coupling Reaction: The amino group of the amino acid is coupled with the carboxylic acid moiety of the pyrrolidine derivative using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications:

  • Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in areas like neurology and infectious diseases.
  • Biochemical Research: Used as a biochemical tool to study enzyme mechanisms and metabolic pathways.
  • Nutritional Supplements: Potential use in dietary supplements aimed at enhancing physical performance or recovery.

Interaction studies involving this compound often focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how effectively the compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in metabolic pathways can help determine its therapeutic potential.

Several compounds share structural similarities with (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-AlanineSimple amino acidBasic building block for proteins
L-LeucineBranched-chain amino acidImportant for muscle protein synthesis
L-ValineAnother branched-chain amino acidPlays a role in energy production during exercise
4-MethylprolineProline derivativePotentially enhances stability of peptide bonds

These compounds differ primarily in their side chains and functional groups, influencing their biological activity and applications. (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride stands out due to its unique pyrrolidine structure, which may confer distinct properties compared to traditional amino acids.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

264.1240702 g/mol

Monoisotopic Mass

264.1240702 g/mol

Heavy Atom Count

17

Sequence

LP

Dates

Modify: 2023-08-16

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